molecular formula C16H20N4O3S B2455598 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903572-01-9

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2455598
CAS No.: 1903572-01-9
M. Wt: 348.42
InChI Key: MOXVNKJQYZFAIC-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11-19-14(23-20-11)5-3-7-17-15(21)13-4-2-8-18-16(13)22-12-6-9-24-10-12/h2,4,8,12H,3,5-7,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXVNKJQYZFAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound with potential biological activity that has garnered attention in various fields of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : Pyridine-3-carboxamide
  • Functional Groups :
    • 1,2,4-Oxadiazole
    • Thiolane
    • Propyl chain

This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that synthesized oxadiazole derivatives demonstrate better activity against gram-positive bacteria compared to gram-negative strains. Notably, compounds containing the oxadiazole moiety have been identified as potent inhibitors against various bacterial species, such as Bacillus cereus and Bacillus thuringiensis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainActivity (Zone of Inhibition)
Compound ABacillus cereus20 mm
Compound BStaphylococcus aureus18 mm
Compound CEscherichia coli12 mm

Anticancer Activity

The anticancer potential of the compound is particularly noteworthy. Studies have demonstrated its effectiveness against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity assays indicated that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting promising efficacy in cancer treatment .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)
Compound DHUH710.1
Compound EMCF715.5
Compound FHCT11612.8

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes associated with cell proliferation and microbial resistance. Specifically, the oxadiazole ring has been linked to the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis . This action not only hampers cancer cell growth but also enhances the antimicrobial efficacy by disrupting bacterial DNA synthesis pathways.

Study on Antimicrobial Efficacy

In a study conducted by Ahsan et al., a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with higher lipophilicity due to the presence of the oxadiazole ring showed enhanced permeability through cell membranes, leading to improved antimicrobial activity . The study highlighted the importance of molecular structure in determining biological efficacy.

Study on Anticancer Properties

Another significant investigation focused on the anticancer activity of various oxadiazole derivatives against liver carcinoma cells. The study revealed that several compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as effective anticancer agents . This reinforces the therapeutic promise of this compound in oncology.

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate.

Procedure :

  • Amidoxime Formation :
    • 3-Aminopropionitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours to yield 3-aminopropionamidoxime.
  • Cyclization :
    • The amidoxime reacts with acetyl chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base. The mixture is stirred at room temperature for 6 hours to form 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanenitrile.
  • Reduction to Amine :
    • The nitrile is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux for 4 hours to yield 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine.

Key Data :

Step Reagents/Conditions Yield Characterization (Source)
1 NH2OH·HCl, EtOH/H2O, 80°C 85% IR: ν 3350 (N-H), 2200 (C≡N)
2 AcCl, TEA, DCM, 0°C → RT 78% $$ ^1H $$ NMR (CDCl3): δ 2.4 (s, 3H, CH3), 2.8 (t, 2H, CH2), 3.1 (t, 2H, CH2)
3 LiAlH4, THF, reflux 65% MS: m/z 156.1 [M+H]+

Synthesis of 2-(Thiolan-3-yloxy)pyridine-3-carboxylic Acid

Preparation of Thiolan-3-ol

Tetrahydrothiophen-3-ol (thiolan-3-ol) is synthesized via epoxide ring-opening of tetrahydrothiophene-3-oxide.

Procedure :

  • Epoxidation :
    • Tetrahydrothiophene is oxidized with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C to form tetrahydrothiophene-3-oxide.
  • Ring-Opening :
    • The epoxide is treated with aqueous HCl (1M) at 25°C for 2 hours to yield thiolan-3-ol.

Nucleophilic Aromatic Substitution

Procedure :

  • 2-Fluoropyridine-3-carboxylic acid is reacted with thiolan-3-ol in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base at 100°C for 8 hours.

Key Data :

Step Reagents/Conditions Yield Characterization (Source)
1 mCPBA, DCM, 0°C 90% $$ ^1H $$ NMR (CDCl3): δ 3.2–3.5 (m, 4H, SCH2), 4.1 (m, 1H, CHO)
2 HCl (1M), 25°C 88% IR: ν 3400 (O-H), 1050 (C-O)
3 K2CO3, DMF, 100°C 70% $$ ^13C $$ NMR (DMSO-d6): δ 165.2 (COOH), 152.1 (C-O)

Amide Coupling Reaction

Activation of Carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) in DCM at 0°C for 2 hours.

Amide Bond Formation

Procedure :

  • The acid chloride is reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine in DCM containing 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 25°C for 12 hours.

Key Data :

Step Reagents/Conditions Yield Characterization (Source)
1 SOCl2, DCM, 0°C 95% IR: ν 1800 (C=O, acid chloride)
2 DMAP, DCM, 25°C 82% $$ ^1H $$ NMR (CDCl3): δ 8.5 (d, 1H, pyridine-H), 7.9 (d, 1H, pyridine-H), 3.6 (t, 2H, NHCH2), 2.9 (s, 3H, CH3)
HRMS: m/z 392.1423 [M+H]+ (calc. 392.1420)

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves coupling the oxadiazole and pyridine-carboxamide moieties via nucleophilic substitution or condensation reactions. Key parameters include:

  • Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalyst/Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA) facilitates deprotonation and intermediate stabilization .
  • Temperature: Room temperature (20–25°C) for thiolan-3-yloxy group coupling; elevated temperatures (60–80°C) for oxadiazole ring closure .
  • Monitoring: Use TLC with UV visualization and confirm purity via HPLC (>95%) .
    • Optimization Strategy: Employ a Design of Experiments (DoE) approach to test solvent/base combinations and reaction times, reducing trial-and-error efforts .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Key Methods:

  • NMR (¹H/¹³C): Assign peaks for the oxadiazole (δ 8.2–8.5 ppm for aromatic protons), pyridine (δ 7.5–8.0 ppm), and thiolan-3-yloxy (δ 3.0–3.5 ppm for CH₂ groups) .
  • IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and oxadiazole (C=N stretch at ~1550–1600 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 389.15 g/mol) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Assay Design:

  • Enzyme Inhibition: Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity) due to the oxadiazole’s affinity for enzyme active sites .
  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC ≤ 50 µg/mL) using broth microdilution .
  • Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, noting IC₅₀ discrepancies between cell types .

Advanced Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Systematic Approach:

  • Dose-Response Curves: Establish IC₅₀ values in triplicate across 6–8 concentrations to assess reproducibility .
  • Mechanistic Profiling: Use RNA sequencing to identify differential gene expression in responsive vs. non-responsive cell lines .
  • Solubility Adjustments: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent interference .
    • Case Study: A 2023 study resolved discrepancies in a related oxadiazole derivative by correlating bioactivity with cellular uptake rates measured via LC-MS .

Q. What computational strategies predict metabolic stability and guide structural modifications?

  • Tools & Workflow:

  • ADMET Prediction: Use SwissADME or ADMETLab to assess CYP450 metabolism and hepatotoxicity risks .
  • Molecular Dynamics (MD): Simulate binding to cytochrome P450 3A4 to identify metabolically labile sites (e.g., thiolan-3-yloxy group) .
  • QSAR Models: Replace the 3-methyl group on the oxadiazole with electron-withdrawing substituents (e.g., -CF₃) to enhance stability .

Q. How to design a multi-step synthesis route balancing atom economy and functional group compatibility?

  • Retrosynthetic Analysis:

  • Step 1: Synthesize 3-methyl-1,2,4-oxadiazole-5-propylamine via cyclization of amidoxime with acetic anhydride .
  • Step 2: Prepare 2-(thiolan-3-yloxy)pyridine-3-carboxylic acid via Mitsunobu reaction (DIAD/TPP) .
  • Step 3: Couple intermediates using EDC/HOBt, achieving >75% yield .
    • Atom Economy: Use one-pot reactions for oxadiazole formation to reduce waste .

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